N,N-Diethyl-m-anisidine
Description
N,N-Diethyl-m-anisidine (CAS: Not explicitly listed; molecular formula: C₁₁H₁₇NO, molecular weight: 179.26 g/mol) is a substituted aniline derivative featuring a methoxy group at the meta position and two ethyl groups attached to the nitrogen atom. It is structurally characterized as a tertiary amine with aromatic and alkoxy substituents. Key properties include insolubility in water and solubility in oxygenated and chlorinated solvents, typical of lipophilic aromatic amines .
Production involves reactions such as ring nitrosation/cyclocondensation/oxidation with precursors like m-diethylaminophenol . Its primary industrial applications include serving as an intermediate in dye synthesis (e.g., Acid Blue 1, Basic Green 1) and as a curing accelerator for unsaturated polyester resins . Derivatives of this compound are critical in the manufacture of pigments and specialty chemicals.
Properties
CAS No. |
92-18-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
KGFAREHEJGDILZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=CC=C1)OC |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC |
Other CAS No. |
92-18-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between N,N-Diethyl-m-anisidine and related compounds:
Structural and Functional Insights :
Substituent Effects: this compound vs. N,N-Dimethyl-m-anisidine: The ethyl groups in the diethyl analog increase steric hindrance and lipophilicity compared to the dimethyl variant. This reduces water solubility but enhances compatibility with non-polar solvents . Methoxy Group: The meta-methoxy group in both m-anisidine derivatives enhances electron density on the aromatic ring, making them more reactive in electrophilic substitutions compared to non-methoxy analogs like DEA .
Synthetic Utility :
- This compound is tailored for industrial dye production, whereas N,N-Dimethyl-m-anisidine is primarily a laboratory reagent due to its smaller substituents and ease of handling .
- m-Anisidine (unsubstituted at nitrogen) is utilized in pharmaceuticals, leveraging its primary amine reactivity, while DEA’s tertiary amine structure favors catalytic roles in polymer curing .
Research and Patent Landscape :
- This compound has 239 patents but minimal academic literature, highlighting its industrial significance over academic interest .
- In contrast, N,N-Dimethyl-m-anisidine has well-documented spectroscopic data (e.g., PubChem CID: 139977), reflecting its role in methodological studies .
Key Research Findings
- Thermodynamic Stability : Computational studies suggest that ethyl substituents in This compound confer greater thermal stability than methyl groups, aligning with its higher estimated boiling point .
- Reactivity in Dye Synthesis : The electron-donating methoxy group in This compound facilitates coupling reactions in azo dye production, outperforming DEA in color intensity and stability .
- Safety and Handling : While specific data are scarce, structurally similar compounds like N,N-Diethylacetamide require precautions against inhalation and skin contact, suggesting analogous handling protocols for the diethyl-m-anisidine .
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